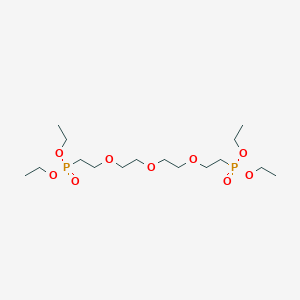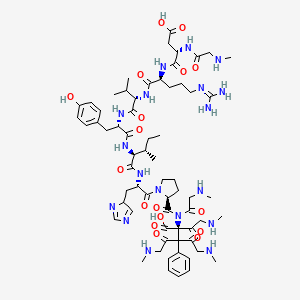
PF-06380101
Descripción general
Descripción
Funciona como un inhibidor de microtúbulos y se utiliza principalmente en la preparación de conjugados de anticuerpo-fármaco (ADC) para la terapia dirigida del cáncer . Este compuesto ha mostrado una excelente potencia en los ensayos de proliferación de células tumorales y posee propiedades únicas de absorción, distribución, metabolismo y excreción (ADME) en comparación con otros análogos sintéticos de auristatina .
Aplicaciones Científicas De Investigación
PF-06380101 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de microtúbulos y la citotoxicidad.
Biología: Se emplea en estudios de biología celular para investigar los efectos de la inhibición de microtúbulos en la división y proliferación celular.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y sistemas de administración de fármacos.
Mecanismo De Acción
PF-06380101 ejerce sus efectos inhibiendo la polimerización de microtúbulos, lo que lleva a la detención mitótica y la posterior muerte celular. El compuesto se une a la tubulina, impidiendo su ensamblaje en microtúbulos, que son esenciales para la división celular. Esta interrupción de la dinámica de los microtúbulos finalmente da como resultado la apoptosis de las células cancerosas .
Análisis Bioquímico
Biochemical Properties
PF-06380101 plays a crucial role in biochemical reactions by inhibiting microtubule polymerization. This compound interacts with tubulin, a protein that is essential for microtubule formation, thereby disrupting the microtubule network within cells. The interaction between this compound and tubulin prevents the assembly of microtubules, leading to cell cycle arrest and apoptosis . Additionally, this compound is known to interact with P-glycoprotein (P-gp), a transporter protein that affects its distribution and clearance .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces mitotic arrest by disrupting the microtubule dynamics, which is essential for chromosome segregation during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inducing stress responses and activating apoptotic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the tubulin protein, inhibiting its polymerization into microtubules. This inhibition disrupts the microtubule network, leading to mitotic arrest and apoptosis . This compound also acts as a substrate for P-glycoprotein, which affects its intracellular concentration and distribution . The compound’s cytotoxic effects are mediated through the activation of apoptotic pathways and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits a terminal elimination half-life of approximately 6 hours in vivo . Its stability and degradation are influenced by various factors, including temperature and solvent conditions. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects, leading to prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mitotic arrest and apoptosis without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity to normal tissues and organs . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy with minimal toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized by enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5 . These interactions affect the metabolic flux and levels of metabolites, influencing the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with P-glycoprotein (P-gp) . This transporter protein affects the compound’s localization and accumulation, influencing its therapeutic efficacy and toxicity . This compound preferentially distributes into human plasma relative to whole blood, highlighting its selective distribution within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin to inhibit microtubule polymerization . The compound’s activity and function are influenced by its localization within the cell, with its cytotoxic effects being mediated through the disruption of the microtubule network . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
PF-06380101 se sintetiza a través de una serie de reacciones químicas que implican la modificación de la Dolastatina 10. La ruta sintética generalmente incluye los siguientes pasos:
Material de partida: La Dolastatina 10 se utiliza como material de partida.
Modificaciones químicas: Se añaden o modifican varios grupos químicos para mejorar las propiedades citotóxicas y la estabilidad del compuesto.
Purificación: El producto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza.
Métodos de producción industrial
En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso está optimizado para garantizar un alto rendimiento y pureza, minimizando al mismo tiempo la producción de impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones
PF-06380101 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura química y mejorar sus propiedades citotóxicas.
Sustitución: Las reacciones de sustitución se emplean para introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se utilizan varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con propiedades citotóxicas y estabilidad mejoradas .
Comparación Con Compuestos Similares
PF-06380101 es único en comparación con otros análogos de auristatina debido a su mayor potencia y propiedades ADME diferenciales. Compuestos similares incluyen:
Auristatina E monometil (MMAE): Otro análogo de auristatina utilizado en ADC, pero con diferentes características ADME.
Auristatina F monometil (MMAF): Similar a MMAE pero con propiedades farmacocinéticas distintas.
Dolastatina 10: El producto natural del que se deriva this compound, pero con menor potencia y estabilidad
This compound destaca por su superior citotoxicidad y estabilidad, lo que lo convierte en un componente valioso en el desarrollo de terapias dirigidas contra el cáncer .
Propiedades
IUPAC Name |
(2S)-2-[(2-amino-2-methylpropanoyl)amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAFNSMAIAVCHE-BZLYQNAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436391-86-4 | |
| Record name | PF-06380101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436391864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06380101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8020AX34E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















